molecular formula C12H11NO B1587408 3-(4-Methoxyphenyl)pyridine CAS No. 5958-02-1

3-(4-Methoxyphenyl)pyridine

Cat. No.: B1587408
CAS No.: 5958-02-1
M. Wt: 185.22 g/mol
InChI Key: BNRHRNXOYYLECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO It consists of a pyridine ring substituted at the third position with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Methoxyphenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 3-(4-Hydroxyphenyl)pyridine.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 3-(4-Hydroxyphenyl)pyridine.

    Reduction: 3-(4-Methoxyphenyl)piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methylphenyl)pyridine: Similar structure but with a methyl group instead of a methoxy group.

    3-(4-Fluorophenyl)pyridine: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness: 3-(4-Methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the compound’s activity or stability .

Properties

IUPAC Name

3-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRHRNXOYYLECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399709
Record name 3-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-02-1
Record name 3-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.